N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
CAS No.: 1251684-45-3
Cat. No.: VC4983164
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251684-45-3 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 |
| IUPAC Name | N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21) |
| Standard InChI Key | STRFTHUNDQATIT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O |
Introduction
Synthesis Methods
The synthesis of oxalamide derivatives typically involves multiple steps, often starting with the preparation of the thiophene derivative. Common approaches include reacting thiophene-carboxylic acids with appropriate amines under controlled conditions to form the intermediate oxalamide structure. Subsequent modifications, such as methylation or alkylation, complete the synthesis.
Synthesis Steps:
-
Preparation of Thiophene Derivative: Thiophene-3-carboxylic acid is reacted with an appropriate amine.
-
Formation of Oxalamide Intermediate: The thiophene derivative is converted into an oxalamide structure.
-
Final Modification: Methylation or alkylation using reagents like methoxyethyl chloride or benzyl chloride.
Chemical Reactions
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: Involving nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature and pH |
| Reduction | LiAlH4, NaBH4 | Inert atmosphere, low temperature |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents, controlled temperature |
Biological Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume